![molecular formula C21H29N3O2 B1228235 1,1-Dimethyl-3-[3-(4-morpholinyl)propyl]-3-(1-naphthalenylmethyl)urea](/img/structure/B1228235.png)
1,1-Dimethyl-3-[3-(4-morpholinyl)propyl]-3-(1-naphthalenylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-dimethyl-3-[3-(4-morpholinyl)propyl]-3-(1-naphthalenylmethyl)urea is a member of naphthalenes.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
1,1-Dimethyl-3-[3-(4-morpholinyl)propyl]-3-(1-naphthalenylmethyl)urea exhibits notable pharmacological properties. For instance, a related compound, 3-ethyl-1-(2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydro-3-naphthalenyl)-3-morpholinomethylurea, demonstrated pronounced hypotensive and antiarrhythmic activities in anesthetized rats (Chalina & Chakarova, 1998).
Conformational Studies and Hydrogen Bonding
Research on heterocyclic ureas like 1,1-Dimethyl-3-[3-(4-morpholinyl)propyl]-3-(1-naphthalenylmethyl)urea has revealed their ability to form multiply hydrogen-bonded complexes. These compounds can transition from simple foldamers to sheetlike structures through hydrogen bonding (Corbin et al., 2001).
Antitumor Applications
Novel derivatives of this compound have shown significant antitumor activity. For example, certain diaryl urea derivatives bearing a sulfonamide moiety exhibited potent inhibitory activity against various human cancer cell lines (Luo et al., 2013).
Polymerization Applications
This compound has also been utilized in polymerization studies. For instance, its derivatives were used in the synthesis of poly(urea-urethane)s containing heterocyclic and chromophoric moieties (Mallakpour & Rafiee, 2007). Additionally, chromophoric poly(urea-urethane)s with pendent 3‐hydroxynaphthalene groups have been synthesized, highlighting their potential in the creation of photoactive polymers (Mallakpour & Rafiee, 2008).
Tyrosine Kinase Inhibition
Another application is seen in the inhibition of tyrosine kinases. Compounds related to 1,1-Dimethyl-3-[3-(4-morpholinyl)propyl]-3-(1-naphthalenylmethyl)urea have been effective as inhibitors of the FGF receptor-1 tyrosine kinase, indicating potential in the treatment of diseases related to tyrosine kinase activity (Thompson et al., 2000).
Neurological Research
In neurological research, derivatives of this compound have been investigated for their effects on cannabinoid CB1 receptor modulation in the cerebellum, providing insights into neuronal excitability and potential therapeutic applications (Wang et al., 2011).
Chemical Reactions and Synthesis
The compound has been involved in various chemical reactions, such as the formation of urea derivatives and quinazoline derivatives, as observed in studies with nitronaphthalene and nitroquinoline (Ohshima et al., 1981).
Novel Silatranes Synthesis
Research on silatranes, a class of compounds with potential applications in materials science, has involved derivatives of this compound. The synthesis of various silatranes bearing substituted urea functionality highlights its versatility in materials science (Puri et al., 2011).
Eigenschaften
Produktname |
1,1-Dimethyl-3-[3-(4-morpholinyl)propyl]-3-(1-naphthalenylmethyl)urea |
|---|---|
Molekularformel |
C21H29N3O2 |
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
1,1-dimethyl-3-(3-morpholin-4-ylpropyl)-3-(naphthalen-1-ylmethyl)urea |
InChI |
InChI=1S/C21H29N3O2/c1-22(2)21(25)24(12-6-11-23-13-15-26-16-14-23)17-19-9-5-8-18-7-3-4-10-20(18)19/h3-5,7-10H,6,11-17H2,1-2H3 |
InChI-Schlüssel |
VEMRWNJNCOGHAG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)N(CCCN1CCOCC1)CC2=CC=CC3=CC=CC=C32 |
Löslichkeit |
53.3 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



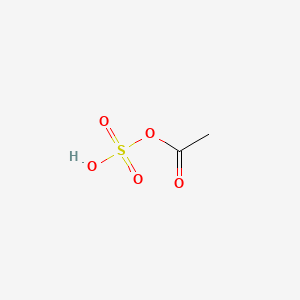
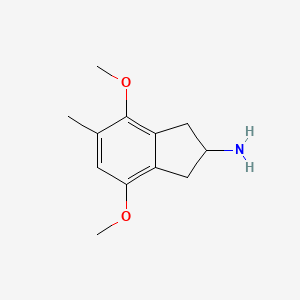
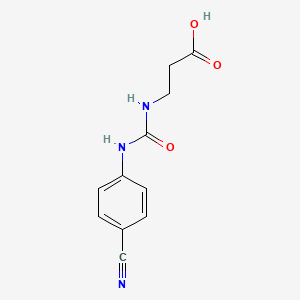
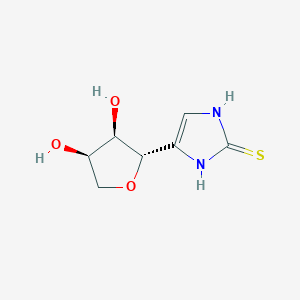
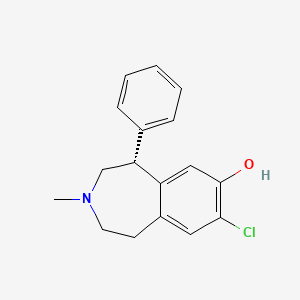
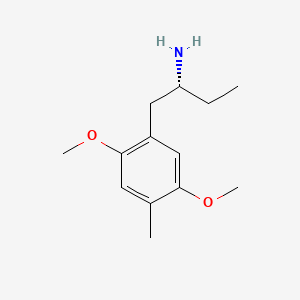
![1-methyl-4-[(E)-4-(4-methylphenyl)hex-3-en-3-yl]benzene](/img/structure/B1228163.png)
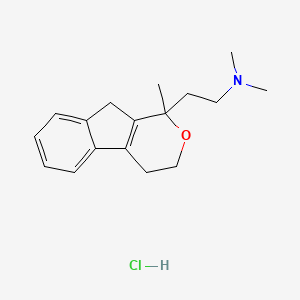
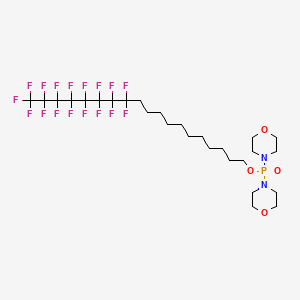
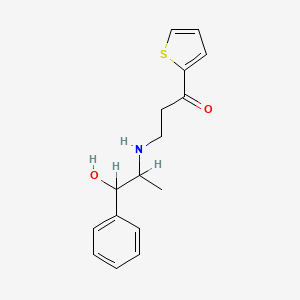
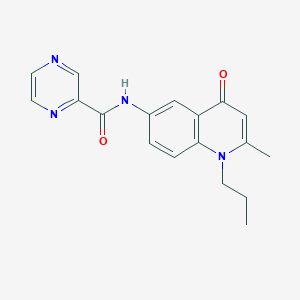
![4-[3-(1,3-Diphenyl-4-pyrazolyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B1228172.png)
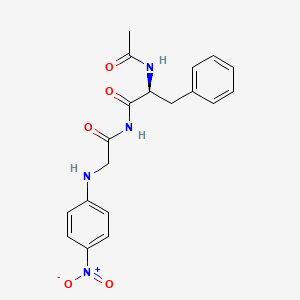
![2-[[2-[3-(1-azepanylsulfonyl)-4-methylanilino]-2-oxoethyl]-methylamino]-N-(3-fluorophenyl)acetamide](/img/structure/B1228175.png)